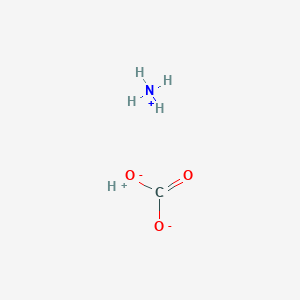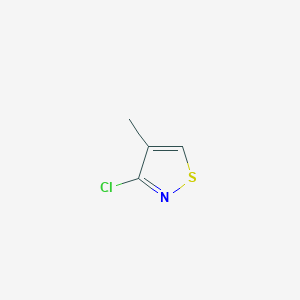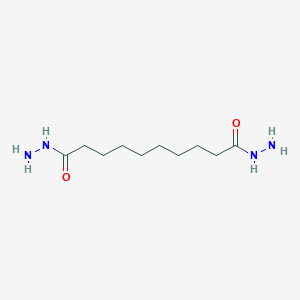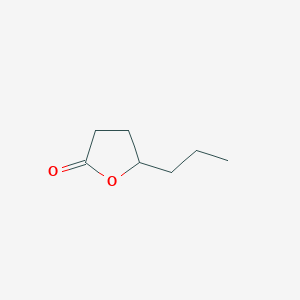
3-(2-Pyridyl)-5,6-diphényl-1,2,4-triazine
Vue d'ensemble
Description
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with pyridyl and phenyl groups. This compound is of significant interest due to its diverse applications in various fields, including analytical chemistry, pharmaceuticals, and material science.
Applications De Recherche Scientifique
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a reagent for the spectrophotometric determination of iron, forming a colored complex with iron ions.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the synthesis of luminescent materials and coordination polymers.
Biology: The compound is studied for its interactions with biological macromolecules and potential as a bioactive agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-pyridylhydrazine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives.
Mécanisme D'action
The mechanism of action of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine involves its ability to form stable complexes with metal ions. This property is exploited in analytical chemistry for the detection and quantification of metal ions. The compound’s interaction with biological targets, such as enzymes and receptors, is also of interest, although detailed mechanisms are still under investigation .
Comparaison Avec Des Composés Similaires
3-(2-Pyridyl)coumarins: These compounds share the pyridyl group but differ in the core structure, leading to different chemical properties and applications.
Uniqueness: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine is unique due to its triazine core, which imparts distinct chemical reactivity and stability. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it particularly valuable in analytical applications.
Propriétés
IUPAC Name |
5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-24-20(22-18)17-13-7-8-14-21-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMYLOBWDNFTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061428 | |
| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046-56-6 | |
| Record name | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001046566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1046-56-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROTRACE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9WP0M1OQU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) primarily acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms in the pyridine and triazine rings. [, , , ] This interaction forms intensely colored complexes, particularly with Fe(II), exhibiting a characteristic magenta color. [, , ] This colorimetric response enables its use as a sensitive reagent for spectrophotometric detection of metal ions like Fe(II) in various matrices, including water, food, and biological samples. [, , , , , ]
ANone:
- Spectroscopic Data:
- IR: Characteristic peaks for N=N and C=N stretching vibrations are observed. These peaks shift towards lower frequencies upon complexation with metal ions, indicating bond formation and weakening of the original bonds. [, ]
- UV-Vis: PDT exhibits characteristic absorption bands in the UV-Vis region. Upon complexation with metal ions, a bathochromic shift (red shift) is observed, accompanied by an increase in molar absorptivity. For instance, the Fe(II)-PDT complex shows a maximum absorbance at 554 nm with a higher molar absorptivity compared to free PDT. [, , ]
- NMR: 1H and 13C NMR spectra provide detailed information about the structure and environment of different protons and carbon atoms in the PDT molecule. The chemical shifts and coupling patterns observed in the spectra are valuable for structural elucidation and confirming complex formation. [, , ]
A: PDT demonstrates good stability under various conditions, making it suitable for diverse applications. [, ] It exhibits solubility in both aqueous and organic solvents, enabling its use in various extraction and analytical methods. [, , , ] For example, PDT is used in organic solvent extraction spectrophotometry for determining Fe(II) in water samples. [] Furthermore, PDT has shown potential as a capping agent for synthesizing stable Sn nanoparticles for use in lithium-ion batteries. [] Its ability to form stable complexes with metal ions like Cu(I) and Ag(I) also makes it promising for developing coordination polymers with potential applications in materials science, particularly those with photoluminescent properties. [, ]
A: Yes, computational methods like Density Functional Theory (DFT) have been employed to study PDT and its metal complexes. [, ] These studies provide insights into the electronic structures, bonding characteristics, and stability of the complexes. DFT calculations have been used to rationalize the observed reactivity of PDT complexes and their substitution kinetics. [, ] Furthermore, DFT-GIAO calculations have been used to predict 13C NMR spectra, confirming the structures of open-cage fullerene derivatives of PDT. [] Molecular orbital calculations have also provided valuable information for understanding the reactivity and ring-enlargement reactions observed with PDT derivatives. []
ANone: Various analytical techniques are employed to study PDT and its interactions:
- Spectrophotometry: This is a key technique used to determine metal ions like Fe(II) by exploiting the intense color formation upon complexation with PDT. [, , , , , ] The absorbance of the complex is measured at a specific wavelength, which is directly proportional to the analyte concentration, allowing for quantification.
- High-Performance Liquid Chromatography (HPLC): This technique is used to separate and analyze different species, including the geometrical isomers of the Fe(II)-PDT complex. [, ] This separation allows for studying the kinetic transformation between isomers and understanding the behavior of these complexes in solution.
- Atomic Absorption Spectroscopy (AAS): This technique serves as a confirmatory method for determining metal ion concentrations in various samples. [, ] By comparing the results obtained from spectrophotometry with AAS, the accuracy and reliability of PDT-based methods can be validated.
- Diffuse Reflectance Spectroscopy: This technique is utilized to study the interaction of PDT with metal ions on solid surfaces, such as modified zirconium oxide sorbents. [] It provides insights into the complexation process and helps in developing sorption-photometric methods for metal ion detection.
A: PDT forms a stable, intensely colored magenta complex with Fe(II), making it highly suitable for spectrophotometric determination of iron in various matrices. [, , , , , ] Key aspects include:
- Sensitivity: PDT exhibits high sensitivity towards Fe(II), enabling the detection of iron at very low concentrations, even at the parts per billion (ppb) level. []
- Selectivity: PDT demonstrates good selectivity towards Fe(II) even in the presence of other metal ions. [, ] This selectivity makes it valuable for analyzing complex samples where other interfering species might be present.
- Applications: The Fe(II)-PDT complex is employed for determining iron in various samples, including:
- Water Samples: PDT is used to measure iron levels in natural waters, such as rivers, lakes, and even seawater. [, , , ] This is important for monitoring water quality and assessing iron's impact on aquatic ecosystems.
- Food Samples: PDT helps determine iron content in various foods, contributing to nutritional analysis and food quality control. [, ] Accurate iron measurements are essential for ensuring adequate dietary intake and addressing iron deficiency.
- Pharmaceutical Samples: PDT can be employed to determine iron content in pharmaceutical formulations, ensuring quality control and accurate dosing of iron supplements. []
- Biological Samples: PDT's ability to detect trace amounts of iron makes it potentially useful in studying iron metabolism, transport, and related biological processes. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(trimethylsilyl)oxy]benzaldehyde](/img/structure/B89630.png)





